1-Chlorocyclobutane-1,2-dicarbonitrile
Description
1-Chlorocyclobutane-1,2-dicarbonitrile is a bicyclic compound featuring a saturated cyclobutane ring substituted with one chlorine atom and two nitrile groups. Its molecular formula is C₆H₅ClN₂, with a molecular weight of approximately 156.57 g/mol (estimated based on analogs).
Properties
CAS No. |
3716-98-1 |
|---|---|
Molecular Formula |
C6H5ClN2 |
Molecular Weight |
140.57 g/mol |
IUPAC Name |
1-chlorocyclobutane-1,2-dicarbonitrile |
InChI |
InChI=1S/C6H5ClN2/c7-6(4-9)2-1-5(6)3-8/h5H,1-2H2 |
InChI Key |
OLUUTZQTTGXFNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1C#N)(C#N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chlorocyclobutane-1,2-dicarbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclobutane-1,2-dicarbonitrile with chlorine gas under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the efficient substitution of a hydrogen atom with a chlorine atom.
Industrial Production Methods
In industrial settings, the production of 1-chlorocyclobutane-1,2-dicarbonitrile often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
1-Chlorocyclobutane-1,2-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the nitrile groups can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, or thiols. These reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include various substituted cyclobutane derivatives.
Oxidation Reactions: Products include cyclobutane dicarboxylic acids or their derivatives.
Reduction Reactions: Products include cyclobutane diamines or their derivatives.
Scientific Research Applications
1-Chlorocyclobutane-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-chlorocyclobutane-1,2-dicarbonitrile exerts its effects depends on the specific reaction or application. In substitution reactions, the chlorine atom is typically displaced by a nucleophile, leading to the formation of a new bond. In biological systems, the compound may interact with enzymes or other proteins, affecting their function and activity.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below summarizes key differences between 1-Chlorocyclobutane-1,2-dicarbonitrile and related compounds:
Reactivity and Functional Differences
1,2-Dichlorocyclobutane-1,2-dicarbonitrile
- Structural Impact : The additional chlorine atom increases molecular weight (175.02 vs. ~156.57) and density (1.44 g/cm³).
- Reactivity: Enhanced electrophilicity due to two electron-withdrawing Cl atoms, favoring nucleophilic substitutions. Higher boiling point (342.2°C) suggests stronger intermolecular forces compared to the mono-chloro analog.
Cyclobutene-1,2-dicarbonitrile
- Ring Unsaturation : The cyclobutene double bond enables [2+2] or [4+2] cycloadditions, unlike the saturated cyclobutane in the target compound.
- Electron Deficiency : The unsaturated system is more electron-deficient, promoting dimerization and metal coordination.
DDQ
- Oxidizing Power: The quinone structure and oxo groups make DDQ a potent oxidant, unlike 1-Chlorocyclobutane-1,2-dicarbonitrile, which lacks redox-active moieties.
- Applications : Widely used in dehydrogenation reactions, whereas the cyclobutane derivative may serve as a building block in strain-driven syntheses.
Aromatic Derivatives (Fluoro- and Sulfanyl-substituted)
- Electronic Effects : Fluorine’s electronegativity and sulfanyl’s lone pairs alter electron distribution. For example, 4-(Phenylsulfanyl)benzene-1,2-dicarbonitrile participates in phthalocyanine synthesis due to aromatic conjugation .
- Reactivity Contrast : Aromatic systems engage in electrophilic substitutions, while cyclobutane derivatives may undergo ring-opening or strain-release reactions.
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